molecular formula C10H13ClN2O B1386500 2-Chloro-4-(cyclohexyloxy)pyrimidine CAS No. 1086376-48-8

2-Chloro-4-(cyclohexyloxy)pyrimidine

Cat. No. B1386500
M. Wt: 212.67 g/mol
InChI Key: MMBINALOMGPYDR-UHFFFAOYSA-N
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Description

2-Chloro-4-(cyclohexyloxy)pyrimidine is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.67 g/mol. It is used for pharmaceutical testing .

Scientific Research Applications

Crystal Structure Analysis

  • 2-Chloro-4-(cyclohexyloxy)pyrimidine derivatives are explored for their crystal structure properties. In a related compound, 4-chloro-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine, researchers examined its molecular structure, which showed specific bond conformations and orientations significant for understanding molecular interactions and stability (Seela et al., 2006).

Antitumor Activity

  • Pyrimidine derivatives, including those with structural similarities to 2-Chloro-4-(cyclohexyloxy)pyrimidine, have been investigated for their potential antitumor properties. One study synthesized and examined the antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, highlighting the potential of these compounds in cancer research (Grivsky et al., 1980).

Antiviral and Antiproliferative Activities

  • Research into 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines, which share structural similarities with 2-Chloro-4-(cyclohexyloxy)pyrimidine, demonstrated antiviral and antiproliferative activities. These studies are significant in understanding how such compounds can be utilized in developing antiviral agents and in studying cell proliferation (Pudlo et al., 1990).

Nonlinear Optical Properties

  • Pyrimidine derivatives are also explored for their nonlinear optical (NLO) properties, which are crucial in fields like photonics and telecommunications. A study focused on the electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, highlighting their potential in optoelectronics and high-tech applications (Hussain et al., 2020).

Biological Activities

  • The diverse biological activities of pyrimidine derivatives, including antioxidant, anticancer, antibacterial, and anti-inflammatory activities, have been a subject of extensive research. This highlights the compound's potential in pharmaceutical applications and its role in biological systems (Rani et al., 2012).

Acetylcholinesterase and Carbonic Anhydrase Inhibition

  • Pyrimidine-thiones derivatives have been studied for their inhibitory action against acetylcholinesterase and human carbonic anhydrase, suggesting potential applications in treating conditions like Alzheimer's disease and glaucoma (Taslimi et al., 2018).

Applications in Organic Synthesis

  • Chloropyrimidine derivatives, including those structurally related to 2-Chloro-4-(cyclohexyloxy)pyrimidine, are valuable in organic synthesis. They serve as dehydrating and desulfhydrylating reagents for preparing various organic compounds, showcasing their versatility in chemical synthesis (Kondo et al., 1981).

Photophysical Properties

  • Studies on pyrimidine compounds have also focused on their photophysical properties, which are essential for developing fluorescent materials and dyes. Research on compounds like 4-(4-(dimethylamino)phenyl)-6-phenylpyrimidin-2-amine sheds light on their potential in material science and optical applications (Mellado et al., 2021).

Pyrimidine in Physiological Research

  • Pyrimidine derivatives are increasingly used in physiological research, particularly in understanding the regulation of terpenoid metabolism concerning phytohormones and sterols. This research provides insights into cell division, elongation, and senescence processes (Grossmann, 1990).

properties

IUPAC Name

2-chloro-4-cyclohexyloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-10-12-7-6-9(13-10)14-8-4-2-1-3-5-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBINALOMGPYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301281400
Record name Pyrimidine, 2-chloro-4-(cyclohexyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(cyclohexyloxy)pyrimidine

CAS RN

1086376-48-8
Record name Pyrimidine, 2-chloro-4-(cyclohexyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086376-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 2-chloro-4-(cyclohexyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Jarusiewicz, JY Jeon, MC Connelly, Y Chen… - ACS …, 2017 - ACS Publications
Profiling of the kinase-binding capabilities of an aminopyrimidine analogue detected in a cellular screen of the St. Jude small-molecule collection led to the identification of a novel …
Number of citations: 11 pubs.acs.org

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